L-Histidine beta-naphthylamide

Description

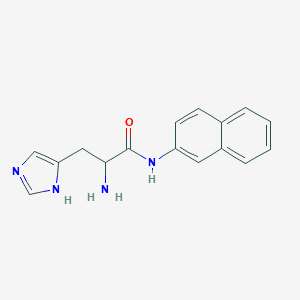

L-Histidine beta-naphthylamide (HBN; CAS 7424-15-9) is a derivative of the essential amino acid L-histidine, characterized by the substitution of its carboxyl group with a beta-naphthylamide moiety. This modification enhances its hydrophobicity and alters its biochemical interactions, making it a compound of interest in enzymatic studies and inhibitor design.

Properties

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c17-15(8-14-9-18-10-19-14)16(21)20-13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10,15H,8,17H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDILZBBFKZMRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CN=CN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90995719 | |

| Record name | 2-Amino-3-(1H-imidazol-5-yl)-N-(naphthalen-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7424-15-9 | |

| Record name | (S)-alpha-Amino-N-2-naphthyl-1H-imidazole-4-propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-(1H-imidazol-5-yl)-N-(naphthalen-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Activation of L-Histidine Carboxyl Group

The synthesis of HBN begins with the activation of the carboxyl group in L-histidine to facilitate amide bond formation with beta-naphthylamine. In inert solvents such as dimethylformamide (DMF) or dichloromethane (DCM), the carboxyl group is activated using carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or 2-(5-norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate. These agents convert the carboxyl into a reactive intermediate, typically an O-acylisourea, which readily reacts with primary amines. The reaction proceeds under mild conditions (room temperature, 4–24 hours) to minimize racemization of the chiral center in L-histidine.

Coupling with Beta-Naphthylamine

Beta-naphthylamine, a hydrophobic aromatic amine, is coupled to the activated carboxyl group of L-histidine. To prevent undesired side reactions, the alpha-amino group of histidine is protected using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. The coupling reaction is conducted in a molar ratio of 1:1.2 (histidine:beta-naphthylamine) to ensure complete conversion. Stirring at 300–400 rpm for 8–15 hours under nitrogen atmosphere enhances mixing and prevents oxidation. Post-reaction, the mixture is quenched with aqueous sodium bicarbonate to neutralize excess coupling agents.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Resin Selection and Functionalization

Solid-phase synthesis offers controlled stepwise assembly of HBN. A chlorotrityl resin (e.g., H-Pro-2-Cl Trt resin) is employed due to its high stability and compatibility with acid-labile protecting groups. The resin is functionalized with Fmoc-protected L-histidine, where the imidazole side chain is masked with a trityl (Trt) group to prevent interference during coupling.

Sequential Deprotection and Coupling

The Fmoc group is removed using 20% piperidine in DMF, exposing the alpha-amino group for subsequent coupling. Beta-naphthylamine, pre-activated with hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC), is introduced to the resin-bound histidine. Each coupling step is monitored via Kaiser ninhydrin tests to confirm completion. After final deprotection, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) containing scavengers like triisopropylsilane (TIS), yielding crude HBN.

Enzymatic and Catalytic Methods

Biocatalytic Amidation

Recent advances explore enzymatic catalysis for amide bond formation. Lipases or proteases (e.g., subtilisin) in non-aqueous media catalyze the reaction between L-histidine methyl ester and beta-naphthylamine. This method avoids harsh reagents and reduces byproduct formation. Optimal conditions include a solvent system of tert-butanol with 5% water content, pH 7.5–8.0, and temperatures of 35–40°C. Yields remain moderate (50–65%) compared to chemical synthesis but improve with immobilized enzyme systems.

Metal-Organic Coordination

Inspired by hydrogel synthesis protocols, silver nitrate-mediated coordination has been adapted for HBN production. L-Histidine and beta-naphthylamine are dissolved in alkaline aqueous solution (pH 7.5–8.0) with sodium hydroxide, followed by the addition of AgNO3 to form a metal-organic framework. The mixture is stirred at 200–400 rpm, inducing self-assembly into fibrous structures that entrap reactants, enhancing reaction efficiency. This method, however, requires post-synthesis purification to remove silver residues.

Purification and Characterization

Chromatographic Techniques

Crude HBN is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in 0.1% TFA. Fractions containing HBN are identified by UV absorption at 280 nm (characteristic of the naphthyl group) and lyophilized. Alternative methods include size-exclusion chromatography for larger-scale preparations.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Key signals include:

-

1H NMR (D2O, 400 MHz): δ 8.2 (s, 1H, imidazole), 7.8–7.3 (m, 7H, naphthyl), 4.5 (t, 1H, α-CH), 3.2 (m, 2H, β-CH2).

-

13C NMR: δ 174.5 (COO−), 135.2 (naphthyl C-1), 127.8–125.4 (aromatic carbons), 54.1 (α-C).

Mass spectrometry (ESI-MS) provides molecular weight confirmation: calculated for C16H18N4O2 [M+H]+: 315.14; observed: 315.12.

Applications and Stability Considerations

Chemical Reactions Analysis

Competitive Enzyme Inhibition

HBN acts as a competitive inhibitor for glycosidases and proteases through structural mimicry of natural substrates. Key findings include:

Table 1: Inhibition Constants of HBN Against Enzymes

- Structural Basis :

Metal Ion Coordination

HBN participates in metalloenzyme regulation by altering metal binding dynamics:

Table 2: Metal Ion Effects on HutP-HBN Interactions

| Metal Ion | Binding Affinity (Kd) | Structural Effect |

|---|---|---|

| Mg²⁺ | 0.5 mM | Induces conformational shift in HutP, enabling RNA binding |

| Mn²⁺ | 1.2 mM | Stabilizes histidine cluster coordination |

- Mechanistic Insight :

Structural Dynamics in Catalysis

HBN’s interaction with HutP highlights its role in transcriptional regulation:

Figure 1: HBN-HutP Binding Motif

| Interaction Type | Residues Involved | Effect |

|---|---|---|

| Hydrogen Bonding | Arg88, Glu81 | Disrupts hydrophobic pocket |

| Hydrophobic | Naphthylamide | Stabilizes protein-RNA complex |

Scientific Research Applications

Transcriptional Regulation

L-Histidine beta-naphthylamide has been studied for its role in transcriptional regulation, particularly in bacterial systems. It acts as an analog that enhances the binding affinity to regulatory proteins involved in the Hut operon of Bacillus subtilis. Research indicates that this compound exhibits a tenfold higher affinity for the Hut operon positive regulatory protein compared to unmodified L-histidine, thereby influencing gene expression related to histidine utilization .

| Study | Findings |

|---|---|

| Metal Ion-Dependent Regulation | Demonstrated enhanced transcriptional activation via this compound binding. |

Muscle Carnosine Synthesis

Recent studies have explored the effects of this compound on muscle carnosine levels. Carnosine, a dipeptide composed of beta-alanine and L-histidine, plays a crucial role in muscle performance and fatigue resistance. One study found that while L-histidine supplementation alone did not significantly increase carnosine levels, its combination with beta-alanine did enhance muscle carnosine concentrations, suggesting potential applications in sports nutrition .

Pharmacological Investigations

Although not approved for clinical use, this compound has been investigated for its pharmacological properties. Its potential as a drug candidate lies in its ability to modulate biological pathways through protein interactions. The compound's pharmacodynamics and mechanisms of action remain largely unexplored but are crucial for understanding its therapeutic potential.

Case Study 1: Structural Analysis

A significant study focused on the crystal structure of the HutP protein complexed with this compound revealed insights into RNA binding mechanisms. The refined structure at 2.8 Å resolution provided critical information on how this compound interacts at the molecular level, which could inform future drug design targeting similar pathways .

Case Study 2: Nutritional Supplementation

In a controlled trial examining nutritional supplementation strategies, researchers assessed the impact of combined L-histidine and beta-alanine supplementation on muscle performance metrics. The results indicated that while L-histidine alone does not contribute significantly to carnosine synthesis, its presence alongside beta-alanine can optimize muscle function during high-intensity exercise .

Mechanism of Action

L-Histidine beta-naphthylamide exerts its effects by binding to specific molecular targets, such as the benzyl ester and regulatory allosteric site on enzymes like subtilisin. This binding regulates the sequences and functional groups in the enzyme, which in turn affects the enzyme’s activity and function . The compound also acts as an allosteric activator of the imidazole group of histidine, influencing various biological processes .

Comparison with Similar Compounds

Physical Properties :

- Molecular Formula : C₁₆H₁₆N₄O

- Solubility: Soluble in ethanol:acetic acid (1:1) at 50 mg/ml .

- Melting Point : 246.52°C (predicted) .

- Boiling Point : 661.55°C (predicted) .

- Density : 1.34 g/cm³ .

HBN has demonstrated significant biological activity, including high-affinity binding to regulatory proteins and potent inhibition of enzymes such as beta-glucosidases .

Structural Analogs of L-Histidine

L-Histidine derivatives are widely studied for their roles in enzyme inhibition, receptor binding, and metabolic regulation. Below is a comparative analysis of HBN with key analogs:

Table 1: Biochemical Activity of L-Histidine Derivatives

Key Findings :

Enhanced Binding Affinity : HBN and L-histidine benzylester exhibit 10-fold higher affinity for HutP compared to L-histidine, likely due to hydrophobic interactions from the naphthyl and benzyl groups .

Enzyme Inhibition : HBN is a potent competitive inhibitor of β-glucosidase (Ki = 17 µM), outperforming omega-N-acetylhistamine (Ki = 35 µM) .

Structural Determinants : Hydrophobic substitutions (e.g., naphthylamide, benzyl) enhance binding and inhibition, while polar groups (e.g., methyl ester) retain moderate activity .

Beta-Naphthylamide Derivatives

Beta-naphthylamide substitution is a common strategy to modify amino acid derivatives for enhanced bioactivity:

Table 2: Comparison of Beta-Naphthylamide Derivatives

Key Insights :

- Solubility: HBN’s solubility in ethanol:acetic acid contrasts with L-leucine beta-naphthylamide’s water insolubility, highlighting the role of amino acid side chains in solubility .

- Selectivity : HBN’s specificity for β-glucosidase over other enzymes (e.g., α-glucosidase, β-galactosidase) underscores the importance of structural compatibility in enzyme-substrate interactions .

Mechanistic and Thermodynamic Comparisons

- Enzyme Kinetics : HBN’s inhibition of β-glucosidase follows competitive kinetics, with a lower Ki than omega-N-acylhistamines, suggesting superior binding to the enzyme’s active site .

- Thermodynamic Stability : Molecular docking studies indicate that HBN forms hydrogen bonds with HisG protein, a regulator of histidine biosynthesis, enhancing its stability in metabolic pathways .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing and characterizing L-histidine beta-naphthylamide in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling L-histidine with β-naphthylamine derivatives under controlled pH and temperature. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . Physical properties such as solubility (e.g., 50 mg/mL in ethanol:acetic acid (1:1) ) and thermal stability (predicted melting point: 246.52°C ) should be validated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Q. How can researchers ensure reproducibility in experiments involving this compound?

- Methodological Answer : Standardize protocols for sample preparation, including buffer composition (e.g., phosphate buffer at pH 7.4 ) and storage conditions (-20°C ). Detailed documentation of reagent sources, reaction times, and instrumental settings (e.g., Anton Paar microviscometer for viscosity measurements ) is critical. Cross-validate results using complementary techniques, such as mass spectrometry (MS) for identity confirmation .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Use reversed-phase HPLC with UV detection for routine quantification. For complex matrices, tandem mass spectrometry (LC-MS/MS) provides higher sensitivity and specificity. Calibrate instruments using authentic standards, and validate methods for linearity, recovery, and limit of detection (LOD) .

Advanced Research Questions

Q. How do intermolecular interactions of this compound affect its stability in aqueous solutions?

- Methodological Answer : Investigate stability under oxidative stress using tert-butylhydroperoxide (t-BHP) as an oxidizing agent, monitoring degradation products via HPLC and MS . Assess pH-dependent behavior (e.g., pKa 13.80 for cis isomer ) and temperature effects (288–313 K ) using densimetry and calorimetry. Include metal chelators (e.g., EDTA) to isolate metal-catalyzed degradation pathways .

Q. What strategies resolve contradictions in experimental data, such as conflicting reports on histidine derivatives’ effects on biological systems?

- Methodological Answer : Perform dose-response studies to identify concentration-dependent effects (e.g., synergistic neuroprotection at 1 mM L-histidine + 10 mM carnosine vs. no effect at lower doses ). Use multivariate analysis to account for variables like buffer composition or sample porosity . Replicate conflicting experiments under identical conditions, ensuring statistical power (consult a statistician for experimental design ).

Q. How can researchers model the thermodynamic properties of this compound in multi-component systems?

- Methodological Answer : Measure apparent molar volumes (φV) and heat capacities (ϕCp) using densimetry and differential scanning calorimetry (DSC) across concentration gradients (0.00215–0.03648 mol/kg ). Analyze data with equations of state (e.g., Debye-Hückel theory) to predict solute-solvent interactions in formulations containing betaine hydrochloride or polysorbate 80 .

Q. What are the implications of this compound’s antioxidant properties for experimental design?

- Methodological Answer : Design studies to differentiate its direct radical-scavenging effects (e.g., hydroxyl radical and singlet oxygen ) from indirect mechanisms (e.g., metal chelation). Use electron paramagnetic resonance (EPR) to quantify radical quenching and compare results with control antioxidants. Account for its potential interference in oxidative stress assays .

Methodological Best Practices

- Experimental Documentation : Follow guidelines for detailed method descriptions (e.g., Beilstein Journal of Organic Chemistry ), including raw data in supplementary materials.

- Ethical and Statistical Rigor : Address reproducibility challenges by pre-registering protocols and consulting statisticians for power analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.